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molecular formula C21H29NO3 B8537541 tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

tert-butyl 4-(4,5-dimethyl-2-propanoylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate

Cat. No. B8537541
M. Wt: 343.5 g/mol
InChI Key: GPGWVHWFXKRKGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07419990B2

Procedure details

A vigorously stirred solution of triflate 83 (10.5 g, 33.8 mmol), aqueous sodium carbonate (50.8 mL of a 2.0 M solution, 102 mmol), tert-butyl 4(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)carboxylate (10.45 g, 33.8 mmol), and tetrakis(triphenylphosphine)palladium(0) (3.91 g, 3.38 mmol) in ethanol/toluene (1:1, 100 mL) was degassed via three vacuum/nitrogen ingress cycles and heated to 75° C. for 30 min. The reaction mixture was poured into ice water and extracted three times with EtOAc. The combined organic extracts were washed with brine, dried (MgSO4), filtered, and the filtrate concentrated in vacuo. Purification of the crude residue by flash chromatography on silica gel (gradient elution; 0%-25% EtOAc/hexanes as eluent) afforded 84 as a colorless oil.
Name
triflate
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethanol toluene
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3.91 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([CH3:14])=[CH:9][C:8]=1[C:15](=[O:18])[CH2:16][CH3:17])(=O)=O.C(=O)([O-])[O-].[Na+].[Na+].CC1(C)C(C)(C)OB([C:35]2[CH2:36][CH2:37][N:38]([C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])[CH2:39][CH:40]=2)O1>C(O)C.C1(C)C=CC=CC=1.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:14][C:10]1[C:11]([CH3:13])=[CH:12][C:7]([C:35]2[CH2:40][CH2:39][N:38]([C:41]([O:43][C:44]([CH3:47])([CH3:46])[CH3:45])=[O:42])[CH2:37][CH:36]=2)=[C:8]([C:15](=[O:18])[CH2:16][CH3:17])[CH:9]=1 |f:1.2.3,5.6,^1:62,64,83,102|

Inputs

Step One
Name
triflate
Quantity
10.5 g
Type
reactant
Smiles
FC(S(=O)(=O)OC1=C(C=C(C(=C1)C)C)C(CC)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
10.45 g
Type
reactant
Smiles
CC1(OB(OC1(C)C)C=1CCN(CC1)C(=O)OC(C)(C)C)C
Name
ethanol toluene
Quantity
100 mL
Type
solvent
Smiles
C(C)O.C1(=CC=CC=C1)C
Name
Quantity
3.91 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude residue by flash chromatography on silica gel (gradient elution; 0%-25% EtOAc/hexanes as eluent)

Outcomes

Product
Name
Type
product
Smiles
CC1=CC(=C(C=C1C)C=1CCN(CC1)C(=O)OC(C)(C)C)C(CC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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